N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are found in a wide variety of synthetic and natural products and have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Scientific Research Applications
Antitumor Properties
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Methylbenzamide and its derivatives have shown significant potential as antitumor agents. Studies reveal that certain benzothiazoles, including related compounds, possess potent antitumor properties, particularly against human-derived tumor cell lines like breast, ovarian, colon, and renal cell lines. For example, the compound 2-(4-Amino-3-methylphenyl)benzothiazole demonstrated selective growth inhibitory properties against human cancer cell lines and was especially potent against certain breast cancer cell lines, like MCF-7 and T-47D (Kashiyama et al., 1999). Additionally, various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and found to have considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Pharmacological Properties
Pharmacological evaluations of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have been conducted. Some synthesized compounds in this domain showed significant anticonvulsant activity, highlighting the potential use of related benzothiazole compounds in neurological applications (Faizi et al., 2017).
Molecular Conformation and Aggregation
Research on the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including different substituents on the benzamide ring, has provided insights into their molecular conformations and modes of supramolecular aggregation. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Sagar et al., 2018).
Diuretic Activity
Benzothiazole derivatives have also been explored for their potential diuretic activity. A study synthesizing N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides and testing them in vivo found that one of the compounds exhibited promising diuretic activity, suggesting potential therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-14-10-12-15(13-11-14)21(26)25-23-20(16-6-2-4-8-18(16)27-23)22-24-17-7-3-5-9-19(17)28-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERAUEVVTNXUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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